molecular formula C24H22N6O4 B2376176 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1185071-03-7

2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2376176
CAS No.: 1185071-03-7
M. Wt: 458.478
InChI Key: PUKVTDNQRKVMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with an oxadiazole ring and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzamide and butyl groups. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenylamine derivative.

    Formation of the benzamide core: This can be done through the reaction of the intermediate with a benzoyl chloride derivative.

    Introduction of the butyl group: This final step involves the alkylation of the benzamide intermediate with a butyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide: This compound is unique due to its specific substitution pattern and functional groups.

    Other oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents may have different properties and applications.

    Benzamide derivatives: Compounds with benzamide cores but different substituents can also be compared for their unique properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-27-13-18(15-7-5-4-6-8-15)20-21(27)22(32)28(2)23-26-29(24(33)30(20)23)14-19(31)25-16-9-11-17(34-3)12-10-16/h4-13H,14H2,1-3H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKVTDNQRKVMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC=C(C=C4)OC)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.